(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester
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Overview
Description
tert-Butyl N-{5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl}carbamate: is a synthetic organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the bromine atom and the tert-butyl carbamate group in its structure makes it a valuable intermediate in medicinal chemistry and drug design.
Preparation Methods
The synthesis of tert-butyl N-{5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl}carbamate typically involves several steps:
Starting Material: The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is used as the starting material.
Iodination: The 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Carbamate Formation: The protected intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl carbamate group, yielding the final product.
Chemical Reactions Analysis
tert-Butyl N-{5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Scientific Research Applications
tert-Butyl N-{5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl}carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting tropomyosin receptor kinases (TRKs).
Biological Studies: The compound is employed in biological studies to investigate its effects on cell proliferation and differentiation.
Drug Design: It serves as a scaffold for designing small-molecule inhibitors for various kinases involved in cancer and other diseases.
Mechanism of Action
The mechanism of action of tert-butyl N-{5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl}carbamate involves its interaction with specific molecular targets:
TRK Inhibition: The compound inhibits tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation.
Signal Transduction Pathways: By inhibiting TRKs, the compound disrupts downstream signal transduction pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, leading to reduced cell proliferation and survival.
Comparison with Similar Compounds
tert-Butyl N-{5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl}carbamate can be compared with other similar compounds:
tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: This compound has a similar core structure but lacks the carbamate group.
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: This compound contains both bromine and iodine atoms, making it useful for different substitution reactions.
tert-Butyl 5-(trimethylsilyl)ethynyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: This compound has a trimethylsilyl ethynyl group, which provides unique reactivity compared to the bromine atom.
Properties
Molecular Formula |
C11H13BrN4O2 |
---|---|
Molecular Weight |
313.15 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-2H-pyrazolo[3,4-b]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)14-9-7-4-6(12)5-13-8(7)15-16-9/h4-5H,1-3H3,(H2,13,14,15,16,17) |
InChI Key |
JOUSHVILOWIASY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=C(C=NC2=NN1)Br |
Origin of Product |
United States |
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